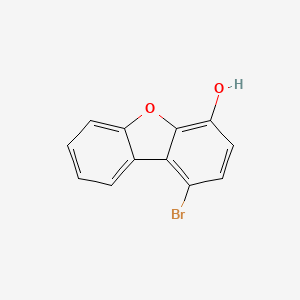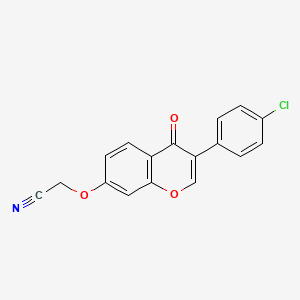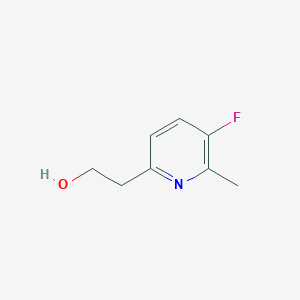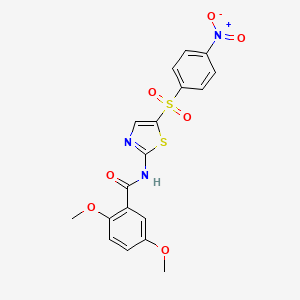
2-(4-chloro-2-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Novel imines and thiazolidinones derivatives, including structures similar to the target compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Fuloria et al., 2009).
Analgesic and Anti-inflammatory Applications
Derivatives of the compound have been synthesized and screened for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated potent analgesic and anti-inflammatory effects in animal models, indicating their potential use in pain and inflammation management (Dewangan et al., 2015).
Electrochemical Studies
Mannich bases bearing a pyrazolone moiety synthesized from similar compounds were characterized and subjected to electrochemical studies, which included polarography and cyclic voltammetry. These studies provide insights into the reduction mechanisms of these compounds in various media, hinting at potential applications in electrochemical sensors or devices (Naik et al., 2013).
Anticancer Activities
Acetohydrazides incorporating 2-oxoindoline and 4-oxoquinazoline scaffolds have been synthesized, showing notable cytotoxicity against various human cancer cell lines. Some of these compounds also activated caspase-3 activity, indicating potential applications in cancer therapy through the induction of apoptosis in cancer cells (Huan et al., 2020).
Nonlinear Optical Properties
Hydrazones derived from similar structures have been studied for their third-order nonlinear optical properties. These compounds exhibited promising optical power limiting behavior and could be potential candidates for applications in optical devices, such as optical limiters and switches (Naseema et al., 2010).
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound is structurally similar to the herbicide (4-chloro-2-methylphenoxy) acetic acid (MCPA), which targets plant growth regulators . .
Mode of Action
MCPA, a structurally similar compound, acts as a synthetic auxin, disrupting plant growth by overstimulating certain growth processes
Biochemical Pathways
MCPA, a related compound, affects the auxin signaling pathway in plants . This pathway is crucial for plant growth and development. If this compound acts similarly, it may also affect this pathway.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it acts similarly to MCPA, it could potentially cause overstimulation of growth processes in plants . .
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-9-12(19)7-8-15(11)25-10-16(23)20-21-17-13-5-3-4-6-14(13)22(2)18(17)24/h3-9,24H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPOIPFBYDPPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide](/img/structure/B2780522.png)
![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2780523.png)






![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2780536.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)
